

# A Head-to-Head Clinical Trial Comparison of Inotersen and Other TTR Silencers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Inotersen sodium |           |
| Cat. No.:            | B15609264        | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inotersen and other transthyretin (TTR) silencers for the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. The following analysis is based on data from pivotal head-to-head and placebo-controlled clinical trials, with a focus on quantitative outcomes and experimental methodologies.

Hereditary transthyretin-mediated amyloidosis is a progressive and fatal disease caused by mutations in the TTR gene, leading to the production of misfolded TTR protein that deposits as amyloid fibrils in various tissues, including peripheral nerves and the heart.[1] A new class of drugs, known as TTR silencers, has emerged as a promising therapeutic strategy. These agents work by reducing the production of TTR protein in the liver, thereby slowing or halting disease progression.[2] This guide will compare the clinical trial data for inotersen, an antisense oligonucleotide (ASO), with other leading TTR silencers: patisiran, vutrisiran (small interfering RNAs - siRNAs), and eplontersen (a ligand-conjugated antisense oligonucleotide - LICA).

# Mechanisms of Action: ASO vs. RNAi

Inotersen and patisiran employ distinct mechanisms to achieve TTR protein reduction. Inotersen, an antisense oligonucleotide, is a single strand of nucleic acids that binds to the messenger RNA (mRNA) of the TTR gene. This binding event triggers the degradation of the TTR mRNA by an enzyme called RNase H, thus preventing the translation of the mRNA into TTR protein.



Patisiran, on the other hand, is a small interfering RNA (siRNA) encapsulated in a lipid nanoparticle for delivery to the liver.[3][4] Once inside the hepatocyte, the double-stranded siRNA engages the RNA-induced silencing complex (RISC).[5] The RISC complex then unwinds the siRNA, and one strand guides the complex to the complementary TTR mRNA sequence, leading to its cleavage and subsequent degradation.[3][5] This process of RNA interference (RNAi) effectively silences the TTR gene.[6] Vutrisiran is a second-generation siRNA with enhanced stability. Eplontersen is a ligand-conjugated antisense (LICA) medicine designed to inhibit the production of TTR protein.[7]





Click to download full resolution via product page

**Caption:** Mechanisms of TTR Protein Reduction.[3][5][6]





### **Pivotal Clinical Trials: An Overview**

Direct head-to-head comparative trials between all TTR silencers are limited. Therefore, this guide will primarily draw comparisons from their respective pivotal Phase 3 trials:

• Inotersen: NEURO-TTR[7]

• Patisiran: APOLLO[8]

Vutrisiran: HELIOS-A[9]

• Eplontersen: NEURO-TTRansform

It is important to note that the HELIOS-A and NEURO-TTRansform trials utilized an external placebo group from the APOLLO and NEURO-TTR studies, respectively, for their primary efficacy comparisons.[9]





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow for TTR Silencers.

# **Experimental Protocols of Pivotal Trials NEURO-TTR (Inotersen)**

 Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled international study.[10]



- Patient Population: 172 adult patients with hereditary transthyretin amyloidosis with polyneuropathy (hATTR-PN).[10] Inclusion criteria included Stage 1 or 2 FAP with a Neuropathy Impairment Score (NIS) between 10 and 130.[11] Key exclusion criteria were a Karnofsky performance status score of 50 or less, other causes of polyneuropathy, previous liver transplantation, and New York Heart Association class III or IV heart failure.[12]
- Intervention: Inotersen 300 mg administered as a subcutaneous injection once weekly for 15 months.[10]
- Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7
   (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.
   [10]

# **APOLLO (Patisiran)**

- Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled global study.
   [13]
- Patient Population: 225 adult patients with hATTR amyloidosis with polyneuropathy.[1]
   Eligible patients were 18-85 years old with a Neuropathy Impairment Score (NIS) of 5-130.
- Intervention: Patisiran 0.3 mg/kg administered intravenously once every three weeks for 18 months.[1]
- Primary Endpoint: Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) at 18 months.[1][13]
- Secondary Endpoints: Included the change from baseline in the Norfolk QoL-DN score.

#### **HELIOS-A (Vutrisiran)**

- Study Design: A Phase 3, global, open-label study with a patisiran reference comparator arm and an external placebo group from the APOLLO study.[9][14] Patients were randomized 3:1 to vutrisiran or patisiran.[9]
- Patient Population: 164 adult patients with hATTR amyloidosis with polyneuropathy.[9]



- Intervention: Vutrisiran 25 mg administered as a subcutaneous injection once every 3 months for 18 months.[9][14]
- Primary Endpoint: Change from baseline in mNIS+7 at 9 months versus the external placebo group.[9][14]
- Secondary Endpoints: Included change from baseline in Norfolk QoL-DN.[9]

# **NEURO-TTRansform (Eplontersen)**

- Study Design: A global, open-label, randomized trial with an external placebo group from the NEURO-TTR study.[15]
- Patient Population: 168 adult patients with Stage 1 or 2 ATTRv polyneuropathy.[16]
- Intervention: Eplontersen 45 mg administered subcutaneously every 4 weeks.[16]
- Co-Primary Endpoints: Percent change in serum TTR concentration from baseline and change from baseline in mNIS+7 at 35 weeks versus the external placebo group.[15]
- Secondary Endpoint: Change from baseline in the Norfolk QoL-DN.

# **Efficacy Data Comparison**

The following tables summarize the key efficacy outcomes from the pivotal trials. It is important to reiterate that these are not from direct head-to-head trials, and cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.

Table 1: Change in Modified Neuropathy Impairment Score +7 (mNIS+7) A lower score indicates less impairment. A negative change from baseline indicates improvement.



| Trial (Drug)                          | Duration  | Treatment Group (Mean Change from Baseline)                       | Placebo Group<br>(Mean Change<br>from Baseline)         | Difference vs.<br>Placebo (p-<br>value) |
|---------------------------------------|-----------|-------------------------------------------------------------------|---------------------------------------------------------|-----------------------------------------|
| NEURO-TTR<br>(Inotersen)              | 15 Months | Not explicitly stated, but showed significant benefit vs. placebo | Not explicitly stated, but showed significant worsening | Statistically significant (p<0.0001)[7] |
| APOLLO<br>(Patisiran)                 | 18 Months | -6.0                                                              | +28.0                                                   | -34.0 (<0.001)                          |
| HELIOS-A<br>(Vutrisiran)              | 9 Months  | -2.2                                                              | +14.8 (External<br>Placebo)                             | -17.0 (p=3.5x10-<br>12)[9]              |
| NEURO-<br>TTRansform<br>(Eplontersen) | 66 Weeks  | +0.3                                                              | +25.1 (External<br>Placebo)                             | -24.8 (p<0.001)<br>[16]                 |

Table 2: Change in Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) Score A lower score indicates better quality of life. A negative change from baseline indicates improvement.



| Trial (Drug)                          | Duration  | Treatment<br>Group (Mean<br>Change from<br>Baseline) | Placebo Group<br>(Mean Change<br>from Baseline) | Difference vs.<br>Placebo (p-<br>value)  |
|---------------------------------------|-----------|------------------------------------------------------|-------------------------------------------------|------------------------------------------|
| NEURO-TTR<br>(Inotersen)              | 15 Months | +0.99                                                | +12.67                                          | -11.68<br>(p=0.0006)[17]                 |
| APOLLO<br>(Patisiran)                 | 18 Months | -6.7                                                 | +14.4                                           | -21.1 (<0.001)                           |
| HELIOS-A<br>(Vutrisiran)              | 9 Months  | Significant improvement vs. placebo                  | Significant<br>worsening                        | Statistically significant[9]             |
| NEURO-<br>TTRansform<br>(Eplontersen) | 35 Weeks  | Statistically significant improvement                | Significant<br>worsening                        | Statistically significant (p<0.0001)[18] |

Table 3: Reduction in Serum TTR Concentration

| Drug        | Mean Reduction from Baseline               |
|-------------|--------------------------------------------|
| Inotersen   | ~79% at Week 65[13]                        |
| Patisiran   | ~80% within 10-14 days[19]                 |
| Vutrisiran  | Non-inferior to patisiran in TTR reduction |
| Eplontersen | ~81.2% at 35 weeks[18]                     |

An indirect treatment comparison of patisiran and inotersen suggested that patisiran demonstrated greater treatment effects on both mNIS+7 and Norfolk QoL-DN.[20]

# **Safety and Tolerability**

Inotersen (NEURO-TTR): The most significant adverse events associated with inotersen are thrombocytopenia (low platelet count) and glomerulonephritis (a type of kidney disease).[1] Due to these risks, regular monitoring of platelet counts and renal function is required.[1] In the



NEURO-TTR study, there were three serious adverse events of thrombocytopenia, one of which was fatal due to intracranial hemorrhage.[7]

Patisiran (APOLLO): The most common adverse events with patisiran are infusion-related reactions, which are generally mild to moderate in severity. Premedication can help to minimize these reactions.[4]

Vutrisiran (HELIOS-A): Vutrisiran has shown an encouraging safety profile, with the most common adverse events being mild to moderate.[9] Injection site reactions were reported in a small percentage of patients and were transient.

Eplontersen (NEURO-TTRansform): Eplontersen has demonstrated a favorable safety and tolerability profile.[18]

#### Conclusion

Inotersen, patisiran, vutrisiran, and eplontersen have all demonstrated significant efficacy in slowing or halting the progression of polyneuropathy in patients with hATTR amyloidosis. While all four drugs effectively reduce serum TTR levels, they differ in their mechanisms of action, administration routes, and safety profiles. The choice of therapy may depend on individual patient characteristics, tolerability, and monitoring requirements. Indirect comparisons suggest potential differences in the magnitude of clinical benefit between agents, though direct head-to-head trials are needed for definitive conclusions. The ongoing development of TTR silencers continues to transform the treatment landscape for this devastating disease.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. alnylam.com [alnylam.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. tandfonline.com [tandfonline.com]



- 4. pnhelp.org [pnhelp.org]
- 5. Quality of Life and Objective Measures of Diabetic Neuropathy in a Prospective Placebo-Controlled Trial of Ruboxistaurin and Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Website [eprovide.mapi-trust.org]
- 7. researchgate.net [researchgate.net]
- 8. Validity of Outcome Measures Clinical Review Report: Inotersen (Tegsedi) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. checkrare.com [checkrare.com]
- 13. neurology.org [neurology.org]
- 14. Eplontersen met co-primary and secondary endpoints in interim analysis of the NEURO-TTRansform Phase III trial for hereditary transthyretin-mediated amyloid polyneuropathy (ATTRv-PN) [astrazeneca-us.com]
- 15. Eplontersen for Hereditary Transthyretin Amyloidosis With Polyneuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Norfolk Quality of Life-Diabetic Neuropathy (QOL-DN) | hATTR Evaluation Tools [hattrevaluationtools.eu]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The development and validation of the Norfolk QOL-DN, a new measure of patients' perception of the effects of diabetes and diabetic neuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Clinical Trial Comparison of Inotersen and Other TTR Silencers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15609264#head-to-head-clinical-trial-data-for-inotersen-and-other-ttr-silencers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com